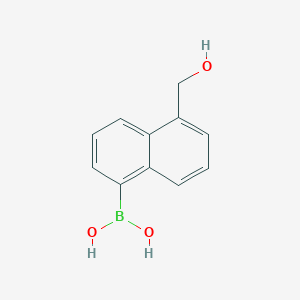
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid is an aromatic boronic acid compound with the molecular formula C11H11BO3 and a molecular weight of 202.01 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Hydroxymethyl)naphthalen-1-yl)boronic acid typically involves the borylation of aryl Grignard reagents. One common method is the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). This method enables the synthesis of various aryl boronic acids in excellent yields at 0°C .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents .
Análisis De Reacciones Químicas
Types of Reactions
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxylic acid group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield naphthalene-1-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-(Hydroxymethyl)naphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as sensing and catalysis. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with diols and other nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-(Hydroxymethyl)phenylboronic acid
- 2-Naphthylboronic acid
Uniqueness
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid is unique due to its specific structure, which combines the naphthalene ring with a hydroxymethyl group and a boronic acid group. This combination provides unique reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and other applications .
Propiedades
Fórmula molecular |
C11H11BO3 |
|---|---|
Peso molecular |
202.02 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H11BO3/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6,13-15H,7H2 |
Clave InChI |
FBSVRSVWEMAGNK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CC=C(C2=CC=C1)CO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


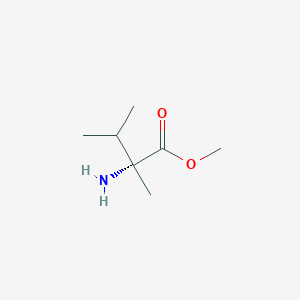
![8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13453813.png)

![2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)
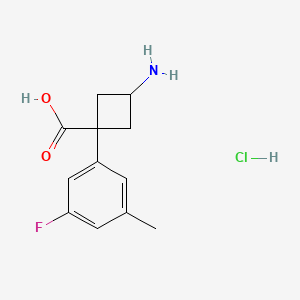
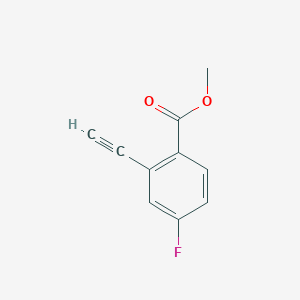
![3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13453836.png)

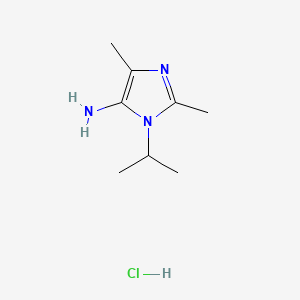
![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)
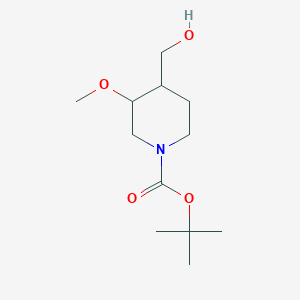

![3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride](/img/structure/B13453858.png)
![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)
